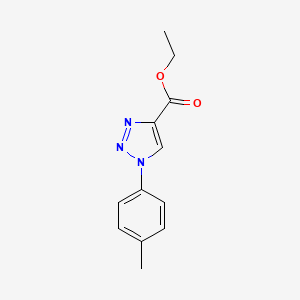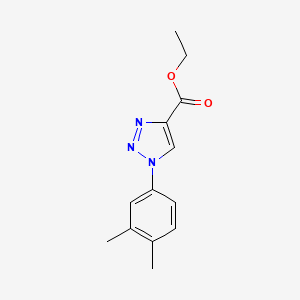
ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you’re asking about seems to be a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. These compounds contain a 5-membered ring of two carbon atoms and three nitrogen atoms . They are known for their diverse range of biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
Triazoles have a five-membered ring containing two carbon atoms and three nitrogen atoms . The specific structure of “ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate” would also include an ethyl group, a 4-methylphenyl group, and a carboxylate group attached to the triazole ring .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions. For instance, they can undergo N-alkylation and N-arylation, oxidation, reduction, and can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the triazole ring, phenyl ring, and carboxylate group in “this compound” would influence its properties .Wissenschaftliche Forschungsanwendungen
EMTTC has a variety of scientific research applications. It has been used as a reagent in the synthesis of other organic compounds, and as a catalyst in a variety of reactions. It has also been used in biochemical and physiological studies, as it has been found to have inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been used in the synthesis of various drugs, such as anti-inflammatory and anti-cancer drugs.
Wirkmechanismus
EMTTC has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). The mechanism of action is thought to involve the inhibition of the active site of the enzyme, which prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme can lead to a decrease in the production of certain compounds, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
EMTTC has been found to have a variety of biochemical and physiological effects. It has been found to have inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been found to have anti-inflammatory and anti-cancer effects in certain cell lines. It has also been found to have antioxidant effects, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EMTTC has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of EMTTC is that it is stable and versatile, making it suitable for a variety of applications. In addition, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it has been found to have inhibitory effects on certain enzymes, which can interfere with the results of certain experiments. In addition, it can be toxic in high concentrations, and can be difficult to dispose of safely.
Zukünftige Richtungen
The potential future directions for EMTTC are numerous. One potential direction is to explore its potential use in drug synthesis, as it has been found to have inhibitory effects on certain enzymes. Another potential direction is to explore its potential use in biomedical research, as it has been found to have anti-inflammatory and anti-cancer effects. In addition, it could be used to develop new and more efficient catalysts for a variety of reactions. Finally, it could be used to develop new methods for synthesizing other organic compounds.
Synthesemethoden
EMTTC can be synthesized through a variety of methods. The most common method is the reaction of 4-methylphenyl isocyanate and ethyl 1H-1,2,3-triazole-4-carboxylate in a two-step process. In the first step, the 4-methylphenyl isocyanate is reacted with ethyl 1H-1,2,3-triazole-4-carboxylate in a solvent such as dichloromethane, in the presence of a base such as sodium ethoxide. This reaction forms a diazonium salt, which is then reacted with a nucleophile such as sodium hydroxide in the second step. This reaction then produces EMTTC.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-(4-methylphenyl)triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-3-17-12(16)11-8-15(14-13-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFQDRRMBVEOHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)
![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)
![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)








![N-(3-chlorophenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515745.png)